(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine
Overview
Description
(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine: is a chemical compound that features a cyclopropylmethyl group attached to an imidazole ring, which is further connected to a methanamine group
Mechanism of Action
Target of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives are known to have antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many bioactive compounds with an imidazole ring are involved in a variety of biochemical pathways .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Some imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, often using nickel-catalyzed addition to nitriles . The cyclopropylmethyl group can be introduced through various cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple .
Industrial Production Methods: Industrial production of (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine may involve large-scale cyclopropanation and imidazole synthesis processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole compounds.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry: (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Comparison with Similar Compounds
- 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride
- 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
Uniqueness: (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine is unique due to its specific combination of a cyclopropylmethyl group and an imidazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[1-(cyclopropylmethyl)imidazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-3-8-5-11(6-10-8)4-7-1-2-7/h5-7H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZVVGISMMADSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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